1-(2-Fluoro-5-methylphenyl)piperidin-3-amine
Description
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-4-5-11(13)12(7-9)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRYAKLAVSLUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine typically involves:
- Formation of the piperidine ring.
- Introduction of the 2-fluoro-5-methylphenyl substituent.
- Functional group transformations including reduction and protection/deprotection steps.
- Purification and characterization.
The compound is often synthesized starting from substituted benzaldehydes or nitrobenzenes, followed by nucleophilic substitution and reductive amination steps.
Preparation via Reaction of 2-Methyl-5-nitrobenzaldehyde with Piperidine
One reported method begins with 2-methyl-5-nitrobenzaldehyde reacting with piperidine to form a piperidinyl intermediate. This step involves the formation of the piperidine ring linked to the substituted phenyl group.
- The initial condensation yields a nitro-substituted intermediate.
- Subsequent reduction of the nitro group to an amine is performed using reducing agents such as Raney nickel with hydrazine hydrate or Zn/NH4Cl in ethanol/ethyl acetate mixtures.
- The amine intermediate can then be cyclized or further functionalized to yield the target piperidin-3-amine derivative.
Radiolabeling and Advanced Functionalization Techniques
In more advanced synthetic routes, particularly those aimed at preparing radiolabeled analogs for imaging or receptor studies, the following methods are employed:
- Nitration of 2-fluoro-5-halotoluene to introduce nitro groups.
- Selective nucleophilic substitution of the fluorine substituent with Boc-protected 4-aminopiperidine.
- Reduction of the nitro group to an o-phenylenediamine intermediate.
- Cyclization to form benzimidazolone structures.
- Deprotection and reductive alkylation steps to finalize the compound.
For example, the preparation of a related fluorinated piperidine derivative involved these steps with yields ranging from moderate to high depending on the step and conditions. The reduction step using Zn/NH4Cl was particularly effective for nitro group reduction in sensitive substrates.
Miyaura Borylation and Cu-Mediated Radiofluorination (For Radiolabeled Derivatives)
For radiolabeled variants, the Miyaura borylation reaction is used to prepare pinacol boronate ester precursors, which are then subjected to copper-mediated radiofluorination using fluorine-18. This method provides:
- High radiochemical purity (>99%).
- Radiochemical yields around 17 ± 3%.
- Efficient incorporation of fluorine-18 under mild conditions.
This approach is adaptable for automation and routine production of fluorinated piperidine derivatives for PET imaging.
Summary Table of Key Preparation Steps and Yields
Analytical and Characterization Techniques
Throughout the preparation, the following analytical methods are used to confirm structure and purity:
Research Findings and Optimization Notes
- The reduction of nitro groups is a critical step and choice of reducing agent affects yield and purity. Zn/NH4Cl in ethanol/ethyl acetate is preferred for sensitive substrates.
- Cyclization using triphosgene is more efficient than carbonyldiimidazole for benzimidazolone formation.
- Deprotection steps can lead to by-products; careful control of conditions is necessary.
- Radiolabeling via Cu-mediated fluorination is efficient and suitable for producing PET tracers with high purity.
- The presence of fluorine and methyl substituents on the phenyl ring influences reactivity and selectivity in nucleophilic substitutions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)piperidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₇FN₂ (inferred from IUPAC name).
- Role : Intermediate in Suzuki–Miyaura cross-coupling reactions for drug synthesis .
- Commercial Availability : Available as a building block from suppliers like CymitQuimica (50 mg: €497; 500 mg: €1,360) .
The compound is compared to structurally and functionally related amines and piperidine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Structural Differences and Pharmacological Implications
- Aromatic Substituents: The 2-fluoro-5-methylphenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to 2-hydroxy-5-methylphenyl derivatives (e.g., 1-(2-hydroxy-5-methylphenyl)but-2-en-1-one), which are prone to phase II conjugation .
Amine Positioning :
Pharmacological Activity
- Kinase Inhibition : The target compound’s role in synthesizing linifanib highlights its utility in oncology, whereas benzoimidazol-amine derivatives (e.g., ) target tyrosine kinases with broader anticancer activity .
- Serotonin Modulation : Piperidine derivatives like (2S,3S)-N-[2-methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine show selectivity for 5-HT₁B/1D receptors, indicating divergent therapeutic applications compared to the target compound .
Biological Activity
1-(2-Fluoro-5-methylphenyl)piperidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a fluorinated phenyl group. Its molecular formula is C12H16FN, and it has a molecular weight of approximately 201.27 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems such as dopamine and serotonin pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes relevant to disease processes, including those involved in cancer and neurodegenerative disorders.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Apoptosis induction |
| Piperidine derivatives | FaDu (hypopharyngeal) | TBD | Cytotoxicity enhancement |
Studies have shown that piperidine derivatives can induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest. The structural modifications, such as fluorination, may enhance these effects by improving binding affinity to target proteins.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of piperidine derivatives. For instance, compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease:
These findings suggest that the compound could serve as a lead for developing new treatments for neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the efficacy of similar piperidine compounds in inducing apoptosis in cancer cell lines. For example, compounds exhibiting structural similarities to this compound have shown promising results in reducing cell viability at micromolar concentrations.
Structure-Activity Relationship (SAR)
The incorporation of fluorine into the structure has been shown to influence the biological activity significantly. The fluorine atom can enhance the lipophilicity of the molecule, potentially increasing its ability to cross biological membranes and interact with intracellular targets.
Q & A
Q. Key Optimization Factors :
- Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the amine.
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side reactions.
- Base Selection : Strong bases (e.g., NaOH) favor deprotonation but require moisture-free conditions.
A comparative study of catalysts (e.g., Pd for cross-coupling variants) is recommended to explore yield improvements .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- ¹H/¹³C NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and aromatic signals (δ 6.8–7.2 ppm for fluorophenyl). ¹⁹F NMR confirms the fluorine substituent (δ -110 to -120 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ and fragmentation patterns validate the structure.
- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for chiral analysis .
Advanced: How do the electronic effects of the 2-fluoro and 5-methyl substituents influence the compound's reactivity and bioactivity?
Answer:
- Electron-Withdrawing Fluoro Group : Increases electrophilicity of the phenyl ring, enhancing interactions with electron-rich biological targets (e.g., enzyme active sites). It also improves metabolic stability by resisting oxidative degradation .
- Electron-Donating Methyl Group : Introduces steric hindrance, potentially reducing off-target binding. Combined with fluorine, it creates a balanced lipophilicity (logP ~2.5), optimizing blood-brain barrier penetration in CNS studies .
Q. Experimental Validation :
- QSAR Models : Correlate substituent effects with IC₅₀ values in receptor-binding assays.
- Hammett Constants : Quantify electronic contributions (σₘ for -F: +0.34; σₚ for -CH₃: -0.17) to predict reactivity .
Advanced: What strategies are effective in resolving enantiomers of this chiral amine?
Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acetylate one enantiomer in organic solvents .
- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .
Q. Analytical Validation :
- Circular Dichroism (CD) : Confirms absolute configuration.
- Polarimetry : Monitors enantiomeric excess (ee >98% required for pharmacological studies) .
Advanced: How can computational modeling predict the biological targets of this compound?
Answer:
- Molecular Docking : Simulate binding to receptors (e.g., GPCRs, kinases) using software like AutoDock Vina. Prioritize targets with high docking scores and complementary electrostatic surfaces .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
- Pharmacophore Mapping : Align structural motifs (amine, fluorophenyl) with known active compounds .
Case Study : Docking to serotonin receptors (5-HT₂A) showed hydrogen bonding with Asp155 and π-π stacking with Phe339, suggesting CNS activity .
Advanced: What are the challenges in quantifying trace impurities in this compound, and how are they addressed?
Answer:
Key Impurities :
- Synthetic Byproducts : Unreacted halides or dimerization products.
- Degradants : Hydrolysis products (e.g., free amine under acidic conditions).
Q. Analytical Solutions :
- HPLC-MS/MS : Use C18 columns (ACN/0.1% formic acid) with MRM detection for sensitivity (LOD <0.1%).
- Forced Degradation Studies : Expose to heat, light, and humidity to identify stability-linked impurities .
Regulatory Compliance : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
